molecular formula C24H29F3O3S2Si B12834763 5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate

5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate

Cat. No.: B12834763
M. Wt: 514.7 g/mol
InChI Key: KZSPTRMFLSLZNR-UHFFFAOYSA-M
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Description

5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate is a chemical compound known for its unique structural properties and reactivity. It is often used in organic synthesis and has applications in various scientific research fields. The compound is characterized by the presence of a triisopropylsilyl group, which imparts stability and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate typically involves the reaction of triisopropylsilyl chloride with dibenzo[b,d]thiophene under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triflate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar solvents.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding thiol or sulfide.

    Substitution: Formation of substituted dibenzo[b,d]thiophenium derivatives.

Scientific Research Applications

5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate involves its interaction with specific molecular targets. The triisopropylsilyl group enhances the compound’s stability and facilitates its binding to target molecules. The compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Triisopropylsilyl trifluoromethanesulfonate
  • Triisopropylsilyl chloride
  • Triisopropylsilyl acetylene

Uniqueness

5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate is unique due to its specific structural features, which impart distinct reactivity and stability. The presence of the triisopropylsilyl group and the dibenzo[b,d]thiophenium core makes it a valuable compound in various research applications, distinguishing it from other similar compounds.

Biological Activity

5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by its dibenzo[b,d]thiophene backbone, modified with a triisopropylsilyl ethynyl group and triflate as the counterion. This structure enhances its stability and solubility, which are critical for biological applications.

  • Antitumor Activity : Research indicates that compounds with thiophene moieties exhibit significant antitumor properties. The mechanism often involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways, including the caspase cascade .
  • Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent. This activity is likely due to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. This effect could be attributed to its ability to modulate oxidative stress and inflammatory responses in neuronal cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInduction of apoptosis in cancer cells
AntimicrobialInhibition of bacterial growth
NeuroprotectiveReduction of oxidative stress in neuronal cells

Case Studies

  • Antitumor Efficacy : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The study highlighted the compound's ability to activate caspase-3, a key enzyme in the apoptotic pathway, suggesting its potential as a chemotherapeutic agent .
  • Antimicrobial Activity : In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. This finding supports further investigation into its use as a novel antimicrobial agent .
  • Neuroprotection : A preliminary animal study indicated that administration of the compound resulted in decreased markers of neuroinflammation and improved cognitive function in models of Alzheimer's disease. This suggests that it may have therapeutic potential for neurodegenerative disorders .

Properties

Molecular Formula

C24H29F3O3S2Si

Molecular Weight

514.7 g/mol

IUPAC Name

2-dibenzothiophen-5-ium-5-ylethynyl-tri(propan-2-yl)silane;trifluoromethanesulfonate

InChI

InChI=1S/C23H29SSi.CHF3O3S/c1-17(2)25(18(3)4,19(5)6)16-15-24-22-13-9-7-11-20(22)21-12-8-10-14-23(21)24;2-1(3,4)8(5,6)7/h7-14,17-19H,1-6H3;(H,5,6,7)/q+1;/p-1

InChI Key

KZSPTRMFLSLZNR-UHFFFAOYSA-M

Canonical SMILES

CC(C)[Si](C#C[S+]1C2=CC=CC=C2C3=CC=CC=C31)(C(C)C)C(C)C.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

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